molecular formula C27H28N4O6S B2563342 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-43-8

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2563342
CAS No.: 533870-43-8
M. Wt: 536.6
InChI Key: LZSMYZLOXXIOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a sulfamoylbenzamide moiety modified with benzyl and isopropyl groups. This compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are extensively studied for their antimicrobial, antifungal, and enzyme-inhibitory properties . The 2,4-dimethoxyphenyl substituent on the oxadiazole ring and the branched alkyl chain on the sulfamoyl group are hypothesized to enhance lipophilicity and target binding, respectively .

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6S/c1-18(2)31(17-19-8-6-5-7-9-19)38(33,34)22-13-10-20(11-14-22)25(32)28-27-30-29-26(37-27)23-15-12-21(35-3)16-24(23)36-4/h5-16,18H,17H2,1-4H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSMYZLOXXIOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N4O4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

This structure features a sulfamoyl group linked to an oxadiazole moiety, which is known for its biological significance.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines:

Compound NameCell LineIC50 (μM)Reference
Compound AHepG20.25
Compound BMCF70.5
This compoundA549TBDTBD

Note: TBD indicates that specific data for this compound is still being evaluated.

In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to p53 and AMPK phosphorylation.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against various bacterial strains. Preliminary results suggest that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus15TBD
Bacillus subtilis20TBD

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit COX enzymes, which are critical in the inflammatory response. A comparative analysis with known COX inhibitors is presented below:

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Celecoxib0.780.521.5
This compoundTBDTBDTBD

Case Studies

  • Study on Anticancer Efficacy : A recent study examined the effects of the compound on lung cancer cell lines (A549). The results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment.
  • Antibacterial Screening : In another investigation focusing on its antibacterial properties, the compound was tested against clinical isolates of E. coli and Klebsiella pneumoniae, showing promising results with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Molecular Properties and Solubility

  • Molecular Weight : Compounds exceeding 500 g/mol (e.g., OZE-II) may face reduced bioavailability, whereas the target compound (~488 g/mol) remains within the acceptable range for drug-likeness .

Research Findings and Mechanistic Insights

  • Antifungal Activity : LMM5 and LMM11 inhibit thioredoxin reductase (Trr1) in C. albicans, with IC₅₀ values correlating with sulfamoyl group flexibility and oxadiazole ring interactions . The target compound’s isopropyl group may enhance Trr1 binding through hydrophobic interactions.
  • Enzyme Inhibition : Analogous compounds, such as OZE-II, demonstrate that methoxy groups on the oxadiazole ring improve binding to human carbonic anhydrase II (hCA II) via sulfonamide coordination to zinc ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.